molecular formula C16H20N2S B14631195 Bis(benzylmethylamino)sulfide CAS No. 53370-29-9

Bis(benzylmethylamino)sulfide

Cat. No.: B14631195
CAS No.: 53370-29-9
M. Wt: 272.4 g/mol
InChI Key: WNEFWIOLJTXZQQ-UHFFFAOYSA-N
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Description

Bis(benzylmethylamino)sulfide is an organic compound that features a sulfur atom bonded to two benzylmethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(benzylmethylamino)sulfide typically involves the reaction of benzylmethylamine with sulfur dichloride in an organic solvent such as hexane at low temperatures. The reaction proceeds as follows:

2C6H5CH2NHCH3+SCl2(C6H5CH2NHCH3)2S+2HCl2 \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_3 + \text{SCl}_2 \rightarrow (\text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_3)_2\text{S} + 2 \text{HCl} 2C6​H5​CH2​NHCH3​+SCl2​→(C6​H5​CH2​NHCH3​)2​S+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain precise control over reaction conditions, such as temperature and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(benzylmethylamino)sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced back to its constituent amines and sulfur.

    Substitution: The benzylmethylamino groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzylmethylamine and elemental sulfur.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(benzylmethylamino)sulfide has several applications in scientific research:

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which bis(benzylmethylamino)sulfide exerts its effects involves the interaction of its sulfur atom with various molecular targets. The sulfur atom can form bonds with other atoms, leading to changes in the structure and function of the target molecules. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(benzimidazole)sulfide: Similar in structure but contains benzimidazole groups instead of benzylmethylamino groups.

    Bis(benzhydryl)sulfide: Contains benzhydryl groups, leading to different chemical properties.

    Thiourea derivatives: Contain sulfur and nitrogen atoms but have different functional groups.

Uniqueness

Bis(benzylmethylamino)sulfide is unique due to its specific combination of benzylmethylamino groups and sulfur, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

53370-29-9

Molecular Formula

C16H20N2S

Molecular Weight

272.4 g/mol

IUPAC Name

N-[benzyl(methyl)amino]sulfanyl-N-methyl-1-phenylmethanamine

InChI

InChI=1S/C16H20N2S/c1-17(13-15-9-5-3-6-10-15)19-18(2)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

WNEFWIOLJTXZQQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)SN(C)CC2=CC=CC=C2

Origin of Product

United States

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